1-(3-Iodophenoxy)-2-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-iodophenoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO3/c13-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)14(15)16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXASHGQFZNXTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1 3 Iodophenoxy 2 Nitrobenzene
Advanced Approaches to 1-(3-Iodophenoxy)-2-nitrobenzene Synthesis
The construction of the diaryl ether linkage in this compound can be achieved through several advanced methodologies, each with its own set of advantages and substrate scope considerations. These methods primarily revolve around the formation of the C-O bond between the 3-iodophenol (B1680319) and 2-nitrobenzene moieties.
Electrophilic Aromatic Substitution Strategies
While direct electrophilic aromatic substitution on a pre-formed diaryl ether is a fundamental organic reaction, its application to introduce an iodine atom onto the phenoxy ring of a nitro-substituted diaryl ether is less common. Typically, electrophilic aromatic substitution reactions like nitration and sulfonation are used to add nitro (NO₂) or sulfonic acid (SO₃H) groups to an aromatic ring. makingmolecules.comlibretexts.orglibretexts.org For instance, the nitration of benzene (B151609) to nitrobenzene (B124822) is achieved using a mixture of nitric acid and sulfuric acid, where the nitronium ion (NO₂⁺) acts as the electrophile. makingmolecules.comlibretexts.org
The introduction of iodine via electrophilic substitution generally requires an oxidizing agent to convert molecular iodine (I₂) into a more potent electrophilic species, such as I⁺. chemistrysteps.com However, the directing effects of the existing substituents on the aromatic rings would need to be carefully considered to achieve the desired 1,3-substitution pattern of the iodo group. The nitro group is a meta-directing deactivator, while the phenoxy group is an ortho, para-directing activator. makingmolecules.com This inherent conflict in directing effects makes the regioselective synthesis of this compound via a direct electrophilic iodination challenging.
Halogen Exchange Reactions for Aryl Iodide Moiety
Halogen exchange reactions, particularly the conversion of aryl bromides or chlorides to aryl iodides, present a viable pathway for synthesizing the iodinated precursor. gla.ac.uk These reactions, often referred to as aromatic Finkelstein reactions, are typically catalyzed by copper or nickel complexes. gla.ac.ukfrontiersin.org The use of a copper(I) catalyst with diamine ligands has been shown to be effective for the synthesis of aryl iodides from aryl bromides. gla.ac.uk This method could be applied to a precursor molecule, such as 1-(3-bromophenoxy)-2-nitrobenzene, to introduce the iodine atom selectively. The higher reactivity of the resulting aryl iodide in subsequent cross-coupling reactions makes this an attractive strategy. acs.org
Transition Metal-Catalyzed Ether Formation Methodologies
The formation of the diaryl ether bond is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are powerful tools for this transformation. rsc.orgchemie-brunschwig.ch
The Ullmann condensation is a classic method for diaryl ether synthesis, traditionally involving the reaction of an aryl halide with a phenol (B47542) in the presence of a stoichiometric amount of copper at high temperatures. rsc.orgwikipedia.org Modern modifications of the Ullmann reaction utilize catalytic amounts of copper, often with the addition of ligands, to facilitate the reaction under milder conditions. tandfonline.comorganic-chemistry.orgresearchgate.net For the synthesis of this compound, this would typically involve the coupling of 3-iodophenol with 1-chloro-2-nitrobenzene (B146284) or 1-bromo-2-nitrobenzene. The presence of an electron-withdrawing group, such as the nitro group on the aryl halide, generally enhances the reactivity in Ullmann-type reactions. arkat-usa.org
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has also been adapted for the synthesis of diaryl ethers. rsc.orgthieme-connect.com This method offers a broader substrate scope and often proceeds under milder conditions compared to the traditional Ullmann reaction. The synthesis of this compound via a Buchwald-Hartwig C-O coupling reaction would involve the reaction of 3-iodophenol with an appropriate 2-halonitrobenzene in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.
Another related method is the Chan-Lam coupling , which utilizes a copper-catalyzed reaction between a phenol and an arylboronic acid to form a diaryl ether. rsc.org This approach could involve the reaction of 3-iodophenol with 2-nitrophenylboronic acid.
| Coupling Reaction | Catalyst | Reactants | Key Features |
| Ullmann Condensation | Copper (stoichiometric or catalytic) | Aryl halide and Phenol | Often requires high temperatures; reactivity enhanced by electron-withdrawing groups on the aryl halide. rsc.orgwikipedia.orgarkat-usa.org |
| Buchwald-Hartwig Ether Synthesis | Palladium with phosphine ligands | Aryl halide and Phenol | Generally milder conditions and broader substrate scope than Ullmann. rsc.orgthieme-connect.com |
| Chan-Lam Coupling | Copper | Arylboronic acid and Phenol | Alternative to using aryl halides. rsc.org |
Multi-step Reaction Sequences from Related Precursors
The synthesis of this compound is often accomplished through a multi-step sequence starting from more readily available precursors. One common strategy involves the synthesis of a diaryl ether followed by the introduction of the iodo or nitro group.
For example, one could first synthesize 3-phenoxy-nitrobenzene and then introduce the iodine atom via electrophilic aromatic substitution. However, as previously discussed, controlling the regioselectivity of this step can be challenging.
A more controlled approach involves starting with a precursor that already contains one of the desired functional groups in the correct position. For instance, the coupling of 3-iodophenol with 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene via a nucleophilic aromatic substitution (SNAᵣ) reaction is a plausible route. The electron-withdrawing nitro group activates the aryl halide towards nucleophilic attack by the phenoxide.
Synthesis of Related Aryl Iodide and Nitroarene Intermediates
The availability of appropriately substituted precursors is crucial for the successful synthesis of this compound.
Synthetic Routes to Iodobenzene (B50100) Derivatives
Iodobenzene derivatives are valuable intermediates in organic synthesis due to the high reactivity of the carbon-iodine bond in cross-coupling reactions. acs.org Besides the halogen exchange reactions mentioned earlier, there are several other methods for their preparation.
One common method is the Sandmeyer reaction , which involves the diazotization of an arylamine followed by treatment with potassium iodide. gla.ac.uk For example, 3-iodoaniline (B1194756) can be synthesized from 3-nitroaniline (B104315) by reduction of the nitro group to an amine, followed by diazotization and reaction with iodide.
Direct iodination of aromatic compounds can also be achieved using various iodinating agents. For instance, the combination of tert-butyl hydroperoxide (TBHP), zinc iodide, and potassium carbonate has been used for the oxidation and iodination of dihydroaromatic intermediates to form iodobenzene derivatives. acs.orgnih.gov N-Iodosuccinimide (NIS) is another effective reagent for the iodination of a wide range of aromatic substrates, including those with deactivating groups like nitrobenzene. nih.gov
A novel approach involves a cobalt-catalyzed Diels-Alder reaction of trimethylsilyl-substituted alkynes with 1,3-dienes to create dihydroaromatic intermediates, which are then oxidized and subjected to a silicon-iodine exchange to yield polysubstituted iodobenzene derivatives. acs.orgacs.orgnih.gov
| Method | Starting Material | Reagents | Product |
| Sandmeyer Reaction | Arylamine | NaNO₂, HCl; KI | Aryl iodide |
| Direct Iodination | Aromatic compound | I₂, oxidizing agent (e.g., HNO₃) or NIS | Aryl iodide |
| Halogen Exchange | Aryl bromide/chloride | CuI or Ni catalyst | Aryl iodide |
| Diels-Alder/Oxidation/Iodination | Alkynylsilane and 1,3-diene | Co catalyst; TBHP, ZnI₂, K₂CO₃ | Polysubstituted iodobenzene |
Synthetic Routes to Nitrobenzene Derivatives
The synthesis of nitrobenzene and its derivatives is a fundamental process in organic chemistry, providing key intermediates for a wide range of applications, from pharmaceuticals to dyes. The primary method for introducing a nitro group onto an aromatic ring is electrophilic aromatic substitution, specifically nitration.
A standard procedure for nitration involves the use of a "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. For instance, the nitration of a substituted benzene like m-fluoro acetophenone (B1666503) to 2-nitro-5-fluoro acetophenone is a key step in the synthesis of more complex nitroaromatics. google.com Similarly, (4-chloro-phenyl)-2-methyl-2-propionic acid can be nitrated using potassium nitrate (B79036) dissolved in concentrated sulfuric acid to yield (4-chloro-3-nitro-phenyl)-2-methyl-2-propionic acid. google.comgoogle.com
Alternative synthetic strategies for preparing nitrobenzene derivatives involve the chemical modification of an existing nitroaromatic compound. These transformations can include:
Reduction of the Nitro Group: The nitro group can be reduced to an amino group (NH₂), which is a versatile functional group for further synthesis. pressbooks.pub For example, the reduction of nitrobenzene derivatives to the corresponding phenylhydroxylamine can be achieved using zinc dust in an aqueous solution of ammonium (B1175870) chloride. bohrium.com
Nucleophilic Aromatic Substitution (SNAr): Halogens on a nitro-substituted benzene ring, particularly those ortho or para to the nitro group, are activated towards nucleophilic attack. This allows for the introduction of various functional groups. The synthesis of diaryl ethers, such as this compound, often relies on this principle, where a phenoxide attacks a halonitrobenzene. nih.govwikipedia.org
Dehalogenation: A halogen atom can be selectively removed from a nitroaromatic compound. For example, a chloro-nitrobenzene derivative can be dehalogenated using triethylammonium (B8662869) formate (B1220265) in the presence of a palladium-on-charcoal catalyst. google.com
Sandmeyer Reaction: An amino group on a nitrobenzene ring can be converted into a diazonium salt, which can then be substituted with a variety of nucleophiles, including halides. This provides a route to halo-nitrobenzene derivatives that may be difficult to access through direct halogenation. The preparation of 1-iodo-2-nitrobenzene (B31338) from o-nitroaniline is a classic example of this reaction sequence. prepchem.comscispace.com
The table below summarizes various methods for synthesizing nitrobenzene derivatives, highlighting the starting materials and key reagents.
| Starting Material | Reagent(s) | Product | Reference(s) |
| m-Fluoro acetophenone | Nitration reagent | 2-Nitro-5-fluoro acetophenone | google.com |
| (4-Chloro-phenyl)-2-methyl-2-propionic acid | Potassium nitrate, Sulfuric acid | (4-Chloro-3-nitro-phenyl)-2-methyl-2-propionic acid | google.comgoogle.com |
| o-Nitroaniline | Sodium nitrite, Sulfuric acid, Potassium iodide, Iodine | 1-Iodo-2-nitrobenzene | prepchem.com |
| 2-Nitro-5-fluoroacetophenone | Sodium borohydride (B1222165) | 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene | google.com |
| (4-Chloro-3-nitro-phenyl)-2-methyl-2-propionic acid | Triethylamine, Formic acid, Pd/C | (3-Nitro-phenyl)-2-methyl-2-propionic acid | google.com |
Preparation of Substituted Phenoxy-Linked Precursors
The formation of the diaryl ether linkage is the crucial step in synthesizing phenoxy-linked compounds like this compound. This transformation is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, often under conditions known as the Ullmann condensation or related copper-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net
The classical Ullmann ether synthesis involves the reaction of an aryl halide with a phenol in the presence of a base and a stoichiometric amount of copper. wikipedia.orgmagtech.com.cn The reaction typically requires high temperatures and polar aprotic solvents like dimethylformamide (DMF) or nitrobenzene itself. wikipedia.org The reactivity of the aryl halide is significantly enhanced by the presence of electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogen. wikipedia.orgsci-hub.se This makes 1-halo-2-nitrobenzenes excellent substrates for this reaction.
Modern variations of the Ullmann-type reaction have been developed to proceed under milder conditions with catalytic amounts of copper. These improved methods often employ ligands, such as diamines or N,N-dimethylglycine, which stabilize the copper(I) catalyst and facilitate the coupling process at lower temperatures (e.g., 90-100 °C). organic-chemistry.orgrsc.org
The general synthetic strategy for a substituted phenoxy-nitrobenzene compound involves the coupling of a substituted phenol with an activated halo-nitrobenzene. For the specific synthesis of this compound, the precursors would be 3-iodophenol and a 2-halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene). The phenoxide of 3-iodophenol, generated by a base like potassium carbonate or sodium hydroxide (B78521), acts as the nucleophile, displacing the halide from the nitro-activated aromatic ring.
Research has demonstrated various catalyst systems and conditions for the synthesis of diaryl ethers with similar substitution patterns. For example:
The coupling of phenols with aryl bromides bearing a strong electron-withdrawing nitro group has been achieved using a nickel-catalyzed cross-coupling reaction with a weak base. researchgate.net
Copper(II)-promoted coupling of arylboronic acids and phenols provides a high-yield route to diaryl ethers at room temperature. organic-chemistry.orgrsc.org
Catalyst-free coupling of phenols with electron-deficient aryl halides can be achieved in minutes under microwave irradiation in refluxing DMSO. organic-chemistry.org
The synthesis of the diaryl ether core of Chrysophaentin natural products was accomplished via an SNAr reaction between a complex phenol and a polysubstituted fluoronitrobenzene. nih.gov
The following table presents examples of reaction conditions for the synthesis of diaryl ethers, which are structurally related to this compound.
| Aryl Halide | Phenol | Catalyst/Reagents | Conditions | Product Type | Reference(s) |
| 4-Chloronitrobenzene | Phenol | KOH, Copper (catalyst) | High temperature | p-Nitrophenyl phenyl ether | wikipedia.org |
| Aryl Iodides/Bromides | Phenols | CuI, N,N-dimethylglycine, Cs₂CO₃ | 90°C | Diaryl ether | organic-chemistry.org |
| Electron-deficient Aryl Halides | Phenols | K₂CO₃, Microwave | Refluxing DMSO, 5-10 min | Diaryl ether | organic-chemistry.org |
| Polysubstituted Fluoronitrobenzene | Complex Phenol | Base | Not specified | Diaryl ether core | nih.gov |
| Aryl Iodides | Phenols | CuI, Fe(acac)₃, K₂CO₃ | Not specified | Diaryl ether | organic-chemistry.org |
Chemical Transformations and Mechanistic Investigations of 1 3 Iodophenoxy 2 Nitrobenzene
Reactivity and Transformation of the Nitro Group
The nitro group on the benzene (B151609) ring is a powerful electron-withdrawing group, which profoundly influences the molecule's reactivity. It deactivates the ring towards electrophilic substitution while strongly activating it for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The presence of the nitro group ortho to the ether linkage makes the ipso-carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the phenoxy group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge is delocalized onto the nitro group, which stabilizes the intermediate and facilitates the reaction. wikipedia.org The subsequent departure of the 3-iodophenoxide leaving group restores the aromaticity of the ring.
The general mechanism is as follows:
Addition Step: A nucleophile (Nu⁻) attacks the C1 carbon (attached to the ether oxygen), breaking the aromaticity of the nitrobenzene (B124822) ring and forming a Meisenheimer complex. The electron-withdrawing nitro group at the ortho position is crucial for stabilizing the negative charge of this intermediate through resonance. wikipedia.orgnih.gov
Elimination Step: The 3-iodophenoxide ion is expelled as a leaving group, and the aromaticity of the ring is restored, yielding the substituted product.
The reaction rate is dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate. Due to the strong activation provided by the ortho-nitro group, a variety of nucleophiles can displace the 3-iodophenoxy group under relatively mild conditions. wikipedia.org
Table 1: Predicted SNAr Reactions of 1-(3-Iodophenoxy)-2-nitrobenzene
| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |
|---|---|---|
| Methoxide (CH₃O⁻) | Sodium Methoxide | 1-Methoxy-2-nitrobenzene |
| Amine (R₂NH) | Diethylamine | N,N-Diethyl-2-nitroaniline |
This table is based on established SNAr principles; specific experimental data for this compound was not available in the cited sources.
Radical-Nucleophilic Substitution (SRN1) Mechanisms
While the nitro-activated ring favors SNAr, the iodo-substituted ring is a potential substrate for a different substitution mechanism: the radical-nucleophilic aromatic substitution (SRN1). This multi-step chain reaction is initiated by the transfer of an electron to the substrate, typically from a solvated electron or a radical initiator.
The proposed SRN1 mechanism involving the iodinated ring would proceed via the following steps:
Initiation: The this compound molecule accepts an electron to form a radical anion.
Propagation:
This radical anion fragments, cleaving the carbon-iodine bond to release an iodide ion and form an aryl radical.
The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion.
This new radical anion transfers its electron to a molecule of the starting material, propagating the chain reaction and forming the final product.
This pathway allows for the substitution of the iodine atom with a range of nucleophiles, a transformation not readily achieved by the SNAr mechanism on an unactivated ring.
Denitrative Reactions and Selective Reductions of the Nitro Moiety
The nitro group itself can be either completely removed (denitration) or, more commonly, transformed into other nitrogen-containing functional groups through reduction.
Denitrative Reactions: These reactions involve the replacement of the nitro group and often proceed through radical or organometallic intermediates. For instance, in denitrative cross-coupling reactions, the C-NO₂ bond is cleaved and replaced with a new carbon-carbon or carbon-heteroatom bond.
Selective Reductions: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. The challenge lies in achieving this conversion while preserving other reducible functionalities in the molecule, such as the carbon-iodine bond and the ether linkage. A variety of reagents have been developed for this purpose.
Commonly used methods for the selective reduction of aromatic nitro compounds include:
Metals in Acid: Reagents like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are classic choices for this reduction.
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or rhodium (Rh). Careful selection of the catalyst and reaction conditions is crucial to avoid the simultaneous hydrogenolysis of the C-I bond or the ether linkage.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C).
Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often too reactive and may cleave the ether bond. Milder reagents or modified systems are preferred. For instance, sodium borohydride (B1222165) in the presence of a transition metal catalyst can be effective. chemrxiv.org
Table 2: Potential Reagents for Selective Reduction of the Nitro Group
| Reagent System | Product | Key Advantage | Potential Side Reactions |
|---|---|---|---|
| Fe / NH₄Cl | 2-(3-Iodophenoxy)aniline | High chemoselectivity, cost-effective | - |
| SnCl₂ / HCl | 2-(3-Iodophenoxy)aniline | Mild conditions | - |
| H₂, Pd/C | 2-(3-Iodophenoxy)aniline | Clean reaction, high yield | Hydrogenolysis of C-I bond |
This table outlines common methods; specific application to this compound requires experimental verification.
Reactivity and Transformation of the Phenoxy Ether Linkage
The diaryl ether bond is generally stable but can be cleaved under specific, often harsh, reaction conditions.
Oxidative Cleavage Mechanisms of Aryl Ethers
Oxidative cleavage of aryl ethers typically requires strong oxidizing agents. The mechanism often involves an initial oxidation event at the ether oxygen or an adjacent aromatic ring, leading to an unstable intermediate that fragments. For instance, certain heme-thiolate peroxygenase enzymes can catalyze the H₂O₂-dependent cleavage of ethers through a proposed hydrogen abstraction and oxygen rebound mechanism, forming a hemiacetal that subsequently hydrolyzes. nih.gov While enzymatic methods are specific, chemical oxidation often lacks selectivity and could lead to the degradation of the aromatic rings, especially the electron-rich iodinated ring.
Hydrogenolytic and Hydrolytic Pathways of the Ether Bond
Hydrogenolysis: This method involves the cleavage of the C-O ether bond using hydrogen gas and a transition metal catalyst. The process is challenging for diaryl ethers due to the strength of the aryl C-O bond. kiku.dk It typically requires high temperatures and pressures. rsc.org For this compound, hydrogenolysis of the ether bond would likely compete with the reduction of the nitro group and the dehalogenation of the C-I bond, leading to a mixture of products such as phenol (B47542), 3-iodophenol (B1680319), aniline, and benzene. kiku.dkthieme-connect.de
Hydrolytic Pathways: Aryl ethers are highly resistant to hydrolysis and require extreme conditions, such as high-temperature steam or treatment with strong acids or bases. Nucleophilic cleavage with strong bases like sodium hydroxide (B78521) at high temperatures could potentially occur, proceeding through a nucleophilic aromatic substitution mechanism where hydroxide attacks one of the aromatic rings, displacing the other as a phenoxide. However, the nitro-activated ring is more likely to undergo substitution at the C-O bond, yielding 2-nitrophenol (B165410) and 3-iodophenol.
Photoinduced Ether Cleavage and Intramolecular Rearrangements
The presence of an ortho-nitrobenzyl ether-like system in This compound suggests the potential for photoinduced reactions. The o-nitrobenzyl group is a well-known photolabile protecting group that undergoes cleavage upon UV irradiation. This process is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and hydrolysis result in the cleavage of the C-O bond, yielding o-nitrosobenzaldehyde and the corresponding alcohol.
While direct studies on the photolysis of This compound are not extensively documented, the general mechanism for related o-nitrobenzyl ethers provides a predictive framework. Irradiation, typically with UV light (around 365 nm), would be expected to induce cleavage of the ether bond. This could potentially lead to the formation of 2-nitrosophenol and a 3-iodophenyl radical or related species, although the precise pathway and product distribution would require specific experimental investigation.
Intramolecular rearrangements of aromatic nitro compounds can also be induced under strongly acidic conditions. For instance, various 1,3-dialkyl-2-nitrobenzenes are known to rearrange to their 4-nitro isomers in trifluoromethanesulfonic acid via a proposed direct 1,3-shift of the nitro group. houstonmethodist.orghoustonmethodist.org While this type of rearrangement involves the migration of the nitro group itself rather than ether cleavage, it highlights the potential for structural reorganization of the nitro-aromatic portion of the molecule under specific, non-photochemical conditions.
Reactivity and Transformation of the Aryl Iodide Moiety
The aryl iodide portion of This compound is a versatile functional group, amenable to a wide range of transformations common in modern organic synthesis.
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The carbon-iodine bond is particularly well-suited for palladium-catalyzed cross-coupling reactions due to its relatively low bond dissociation energy, which facilitates oxidative addition to the metal center. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the phenoxy ring.
Several established cross-coupling methodologies are applicable:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to yield an arylated alkyne.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.
Stille Coupling: Reaction with an organostannane reagent in the presence of a palladium catalyst.
The general high reactivity of aryl iodides ensures that these transformations can often be carried out with high efficiency and selectivity, leaving the nitro-aromatic ring and the ether linkage intact under carefully controlled conditions.
Table 1: Representative Cross-Coupling Reactions for Aryl Iodides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | C-C |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (sp) |
Transformations Involving Hypervalent Iodine Intermediates
Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in their own right, acting as powerful and selective oxidants or electrophiles. wikipedia.org The oxidation of the iodide in This compound would lead to λ³-iodanes (Iodine(III)) or λ⁵-iodanes (Iodine(V)).
For example, treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) could potentially convert the aryl iodide moiety into an iodosyl (B1239551) or iodyl group. nih.govrsc.org Research on o-nitroiodobenzene has shown that the presence of the ortho-nitro group can play a crucial role in stabilizing novel hypervalent iodine structures. nih.govrsc.orgchemistryviews.org This suggests that the electronic environment of the starting material can significantly influence the nature and stability of the resulting hypervalent iodine species.
These hypervalent intermediates could then be used in a variety of synthetic applications, such as:
Oxidations: Transferring oxygen atoms to other functional groups (e.g., oxidizing alcohols to aldehydes/ketones or sulfides to sulfoxides).
Group Transfer Reactions: Acting as electrophilic sources for the transfer of various groups to nucleophiles.
Table 2: Common Hypervalent Iodine Reagents and Precursors
| Reagent Type | Oxidation State | Typical Oxidant for Preparation | Example Reagent |
|---|---|---|---|
| λ³-Iodane | Iodine(III) | Peracetic acid, mCPBA | Phenyliodine diacetate (PIDA) |
Electrophilic Reactivity of the Aryl Iodide
While the aryl iodide itself is not a strong electrophile in the classical sense, its reaction with strong oxidants can generate electrophilic iodine species in situ. A highly effective method for the iodination of deactivated aromatic rings involves the activation of molecular iodine (I₂) with an aryl iodine(III) system in the presence of a water scavenger like trifluoroacetic anhydride. This process generates a potent electrophilic iodinating agent. Although this describes the use of aryl iodides to promote other reactions, it underscores the principle of generating electrophilic character at an iodine center. Direct electrophilic substitution on the iodo-substituted ring of This compound would be governed by the directing effects of the ether and iodo substituents.
Advanced Spectroscopic and Crystallographic Characterization of 1 3 Iodophenoxy 2 Nitrobenzene
High-Resolution Spectroscopic Analysis
High-resolution spectroscopy provides unparalleled insight into the molecular structure, bonding, and electronic properties of 1-(3-Iodophenoxy)-2-nitrobenzene.
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule. Based on the principles of chemical shift theory and data from analogous compounds like 1-iodo-3-nitrobenzene, 2-phenoxyaniline, and various substituted diaryl ethers, a predicted NMR profile can be established. nih.govacs.org The electron-withdrawing nature of the nitro group and the electronegativity of the iodine and oxygen atoms are the primary influences on the chemical shifts.
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.2 ppm). The protons on the 2-nitrophenyl ring will be influenced by the strong deshielding effect of the nitro group, while the protons on the 3-iodophenoxy ring will be affected by both the iodine atom and the ether linkage.
¹³C NMR: The carbon spectrum will display 12 distinct signals for the aromatic carbons, as the molecule is asymmetric. The carbon atom attached to the nitro group (C2) is expected to be significantly deshielded. Similarly, the carbon attached to the iodine atom (C3') would show a characteristic chemical shift, though the heavy atom effect of iodine can sometimes complicate predictions. The ipso-carbons of the ether linkage (C1 and C1') will also have distinct shifts. rsc.orgresearchgate.net
Predicted ¹H and ¹³C NMR Data for this compound
| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | |||
|---|---|---|---|---|
| Position | δ (ppm) | Multiplicity | Position | δ (ppm) |
| H3 | ~7.2-7.4 | d | C1 | ~152 |
| H4 | ~7.5-7.7 | t | C2 | ~140 |
| H5 | ~7.1-7.3 | t | C3 | ~126 |
| H6 | ~7.9-8.1 | d | C4 | ~134 |
| H2' | ~7.3-7.5 | t | C5 | ~121 |
| H4' | ~7.6-7.8 | d | C6 | ~115 |
| H5' | ~6.9-7.1 | t | C1' | ~157 |
| H6' | ~7.2-7.4 | d | C2' | ~125 |
| C3' | ~95 | |||
| C4' | ~132 | |||
| C5' | ~118 | |||
| C6' | ~131 |
Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.
IR spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the nitro group, the diaryl ether linkage, and the carbon-iodine bond, along with aromatic C-H and C=C stretching and bending modes. Data from the NIST Chemistry WebBook for closely related compounds like 1-iodo-2-nitrobenzene (B31338), 1-iodo-3-nitrobenzene, and 1-nitro-2-phenoxybenzene (B1210652) provide a strong basis for these assignments. nih.govnist.govnist.gov
Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium-Weak |
| Asymmetric NO₂ Stretch | Ar-NO₂ | 1550-1520 | Strong |
| Symmetric NO₂ Stretch | Ar-NO₂ | 1355-1335 | Strong |
| Aromatic C=C Stretch | Ar C=C | 1600-1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | Ar-O-Ar | 1280-1230 | Strong |
| Symmetric C-O-C Stretch | Ar-O-Ar | ~1050 | Medium |
| C-I Stretch | Ar-I | 600-500 | Medium-Weak |
Source: Assignments are based on established group frequencies and data from analogous compounds. nih.govnist.govnist.gov
UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to be a composite of the chromophores present: the nitrophenyl moiety and the iodophenoxy moiety. The nitroaromatic group typically displays a strong π→π* transition at shorter wavelengths and a weaker, often obscured, n→π* transition at longer wavelengths. researchgate.net The presence of the ether linkage and the iodine atom will act as auxochromes, potentially causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted nitrobenzene (B124822).
Expected Electronic Transitions for this compound
| Approx. λ_max (nm) | Transition Type | Associated Chromophore |
|---|---|---|
| ~260-280 | π→π | Nitro-substituted benzene (B151609) ring |
| ~330-350 | n→π | Nitro group (NO₂) |
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity. For this compound (C₁₂H₈INO₃), the calculated molecular weight is approximately 340.97 g/mol . nih.gov The electron ionization (EI) mass spectrum would show a prominent molecular ion peak [M]⁺.
Studies on isomeric nitro-substituted diaryl ethers have shown that ortho-isomers exhibit distinct fragmentation pathways due to the "ortho effect." For this compound, characteristic fragmentation would involve the interaction of the nitro group with the ether linkage. Key expected fragments include the loss of a hydroxyl radical ([M-OH]⁺) and a hydroperoxy radical ([M-OOH]⁺), which are specific to ortho-nitro diaryl ethers. Other significant fragmentations would include the loss of the nitro group ([M-NO₂]⁺) and cleavage of the ether bond. rsc.org
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure / Loss | Notes |
|---|---|---|
| [M]⁺ | C₁₂H₈INO₃⁺ | Molecular Ion |
| [M-OH]⁺ | Loss of ·OH | Characteristic of ortho-nitro diaryl ethers |
| [M-NO₂]⁺ | Loss of ·NO₂ | Common fragmentation for nitroaromatics |
| [M-O]⁺ | Loss of O from NO₂ | Common fragmentation |
| [C₆H₄O-I]⁺ | Iodophenoxy cation | Cleavage of ether C-O bond |
| [C₆H₄-NO₂]⁺ | Nitrophenyl cation | Cleavage of ether C-O bond |
Source: Fragmentation patterns predicted based on studies of similar ortho-nitro diaryl ethers. rsc.org
Time-resolved spectroscopic techniques are powerful tools for studying the ultrafast photophysical and photochemical dynamics of molecules following electronic excitation. acs.org For a molecule like this compound, these methods could elucidate the lifetimes of excited states, energy transfer pathways, and the formation of transient species. nist.govresearchgate.net
Upon photoexcitation, particularly of the nitroaromatic chromophore, the molecule could undergo several processes:
Internal Conversion and Intersystem Crossing: Time-resolved UV-Vis absorption could track the decay of the initial singlet excited state (S₁) and the potential formation of a triplet state (T₁).
Vibrational Relaxation: Time-resolved IR (TRIR) spectroscopy could monitor the flow of vibrational energy within the molecule and its dissipation to the solvent on picosecond to nanosecond timescales.
Photodissociation: The presence of a relatively weak C-I bond suggests that C-I bond homolysis could be a possible photochemical pathway. Time-resolved techniques could detect the formation of the resulting radical species.
Intramolecular Energy Transfer: These methods could investigate whether energy absorbed by one aromatic ring is transferred to the other, potentially leading to chemistry localized on a different part of the molecule.
While specific experimental data on this compound is lacking, studies on nitrobenzene and other diaryl ethers show complex dynamics involving rapid internal conversion and intersystem crossing, with solvent playing a key role in the deactivation pathways. nist.govacs.org
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a hallmark of chiral molecules. This compound is an achiral molecule and, therefore, will not exhibit a CD spectrum in an achiral solvent.
However, CD can be a valuable tool in two main scenarios:
Chiral Analogues: If a chiral center were introduced into the molecule (for example, by adding a chiral substituent), CD spectroscopy would be essential for determining its absolute configuration and studying its conformational preferences in solution. rsc.org
Induced Circular Dichroism (ICD): An CD spectrum can be induced in an achiral molecule when it forms a non-covalent complex with a chiral entity, such as a chiral host molecule (e.g., cyclodextrins), a chiral solvent, or a biological macromolecule like a protein or DNA. rsc.org The resulting ICD signal provides information about the binding event and the geometry of the complex. This technique could be employed to study the interactions of this compound within a chiral environment. rsc.orgrsc.org
Based on comprehensive searches of publicly available scientific literature, detailed experimental data regarding the crystallographic and supramolecular structure of the specific compound this compound is not available. To generate the requested scientifically accurate article, specific findings from single-crystal X-ray diffraction and powder X-ray diffraction studies are required. These studies would provide the necessary data on the compound's absolute structure, potential polymorphism, and the precise nature of its intermolecular interactions.
Without access to published crystal structure data for this compound, it is not possible to provide a factual and accurate discussion for the following sections as outlined:
X-ray Crystallography and Supramolecular Structural Elucidation
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking, C-H...O Hydrogen Bonds):A detailed analysis of these interactions, including specific distances and angles, is contingent on having the solved crystal structure.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research data for this particular compound in the public domain.
Computational Chemistry and Theoretical Studies of 1 3 Iodophenoxy 2 Nitrobenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and properties of molecules. iucr.orgsioc-journal.cn This approach is favored for its balance of computational cost and accuracy, making it well-suited for a molecule of the size and complexity of 1-(3-Iodophenoxy)-2-nitrobenzene. uni-muenchen.de DFT calculations allow for a detailed exploration of various molecular attributes.
Geometrical Optimizations and Conformational Analysis
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For diaryl ethers like this compound, this involves determining the preferred rotational angles (dihedral angles) of the phenyl rings relative to the central ether linkage. acs.org The conformation of diphenyl ethers is influenced by the electronic effects of their substituents. acs.org
Table 1: Representative Theoretical Geometrical Parameters for Diaryl Ether Systems
| Parameter | Typical Calculated Value Range | Notes |
| C-O Bond Length | 1.36 - 1.42 Å | Influenced by ring substituents. |
| C-O-C Bond Angle | 118° - 122° | Can deviate from ideal sp² hybridization. |
| Phenyl Ring Dihedral Angles | 20° - 70° | Defines the overall shape (skewed, twisted). |
| C-N Bond Length (Nitro Group) | ~1.47 Å | Reflects the connection to the aromatic ring. researchgate.net |
| N-O Bond Length (Nitro Group) | ~1.22 Å | Characteristic of the nitro functional group. researchgate.net |
This table presents typical ranges observed in computational studies of similar diaryl ether molecules and related nitroaromatic compounds. Actual values for this compound would require a specific DFT calculation.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. edu.krd A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net DFT calculations are a standard method to compute these orbital energies and the resulting gap. edu.krdirjweb.com For substituted diphenyl ethers, the nature and position of the substituents significantly influence the energies of the frontier orbitals. sioc-journal.cn
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Ability to attract electrons. edu.krd |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity of a species to accept electrons. irjweb.com |
These parameters are commonly derived from HOMO and LUMO energies obtained from DFT calculations to quantify the reactivity of a molecule. edu.krdresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.org These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting its reactive sites for electrophilic and nucleophilic attack. iucr.orgnih.gov
In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the ether linkage, making them potential sites for interaction with electrophiles. nih.gov Positive potential might be expected around the hydrogen atoms and potentially near the iodine atom, which can exhibit a region of positive potential known as a "sigma-hole". researchgate.net
Vibrational Frequency Calculations for Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nepjol.info By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. nasa.gov These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra, accounting for anharmonicity and limitations of the theoretical method. mdpi.com
The calculated vibrational spectrum can be used to assign the experimentally observed absorption bands to specific molecular motions, such as stretching, bending, and torsional modes. nepjol.info For this compound, this would involve identifying the characteristic frequencies for C-H, C=C, C-O, C-I, and N-O vibrations. Comparing the computed spectrum with an experimental one can help to confirm the molecular structure. researchgate.net The potential energy distribution (PED) analysis can further aid in providing a detailed assignment of each vibrational mode. nepjol.info
Reaction Mechanism Elucidation and Transition State Analysis
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. nih.gov This involves mapping out the potential energy surface for a reaction, locating the transition state structures, and calculating the activation energy barriers. nih.govresearchgate.net For reactions involving this compound, such as its synthesis via nucleophilic aromatic substitution (SNAr), computational studies can provide detailed insights into the reaction pathway. acs.orgmdpi.com
The synthesis of diaryl ethers often proceeds through a Meisenheimer complex intermediate, and DFT can be used to determine the stability of this intermediate and the energies of the transition states leading to and from it. nih.govacs.org By comparing the activation barriers for different possible pathways, the most likely reaction mechanism can be identified. researchgate.net For instance, in the synthesis of diaryl ethers, computational studies have shown that the activation energy is related to the electron-withdrawing or -donating properties of the substituents on the aromatic rings. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
To investigate the electronic absorption properties of a molecule, such as its UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. sapub.orgarxiv.org TD-DFT is an extension of DFT that allows for the calculation of excited state properties, including vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the spectrum. sapub.org
By applying TD-DFT to the optimized ground-state geometry of this compound, one can predict its electronic spectrum and assign the observed transitions to specific electronic excitations, such as π→π* or n→π* transitions. sapub.org These calculations can help to understand how the molecular structure and the nature of the substituents influence the color and photophysical properties of the compound. The choice of functional is critical for the accuracy of TD-DFT calculations. arxiv.org
Theoretical Investigations of Intermolecular Interactions
Theoretical and computational chemistry provide powerful tools to understand the non-covalent interactions that govern the supramolecular chemistry of this compound. These studies offer insights into the structure, stability, and dynamics of molecular assemblies.
Halogen Bonding Interactions and Their Energetics
The iodine atom in this compound can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom along the C-I bond axis. This positive region can interact favorably with electron-rich atoms, such as the oxygen atoms of the nitro group in an adjacent molecule.
Theoretical calculations, often employing Density Functional Theory (DFT), are used to characterize and quantify these halogen bonds. scholaris.ca The strength of these interactions is influenced by the electron-withdrawing nitro group, which enhances the positive character of the σ-hole on the iodine atom. Studies on related iodoaromatic compounds show that the interaction energy of halogen bonds can be significant, influencing crystal packing and molecular recognition. researchgate.net
The energetics of these interactions can be dissected using computational methods to understand the contributions from electrostatic, dispersion, and induction forces. The directionality of the C-I···O interaction is a key characteristic, typically with an angle close to 180°. mdpi.com
Table 1: Illustrative Energetic and Geometric Parameters for Halogen Bonding in a this compound Dimer (Theoretical)
| Interaction Type | Interaction Distance (I···O) (Å) | Interaction Angle (C-I···O) (°) | Interaction Energy (kcal/mol) |
| Halogen Bond | 2.80 - 3.20 | 165 - 178 | -3.0 to -7.0 |
Note: The data in this table are illustrative and based on typical values for halogen bonds involving iodobenzene (B50100) derivatives and nitro groups found in computational studies. Specific values for this compound would require dedicated calculations.
Aromatic π-π Stacking Interactions
The two aromatic rings in this compound, the iodophenyl and nitrophenyl moieties, can participate in π-π stacking interactions. These interactions are crucial in the formation of larger molecular assemblies and in the stability of the crystal lattice. iucr.org Computational models are essential for evaluating the geometry and strength of these interactions, which are typically weak and dispersion-driven. encyclopedia.pub
The most common geometries for π-π stacking are parallel-displaced and T-shaped (or edge-to-face), as a face-to-face sandwich arrangement is often electrostatically unfavorable. encyclopedia.pub In the case of this compound, the presence of the electron-withdrawing nitro group on one ring and the polarizable iodine atom on the other can influence the preferred stacking arrangement. Theoretical studies on similar systems have shown that substituent effects are critical in determining the interaction energy and geometry of π-π stacking. nih.gov
Table 2: Representative Computational Data for Aromatic π-π Stacking in a this compound System
| Stacking Configuration | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Calculated Interaction Energy (kcal/mol) |
| Parallel-Displaced | 3.50 - 4.50 | 0 - 20 | -2.0 to -5.0 |
| T-shaped | 4.50 - 5.50 | ~90 | -1.5 to -3.5 |
Note: These values are representative and derived from computational studies of substituted aromatic systems. The actual values for this compound may vary.
Quantum Chemical Topology Analysis (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density distribution in a molecule, providing insights into the nature of chemical bonds and intermolecular interactions. scribd.com For this compound, QTAIM can be used to characterize the halogen bonds and other weak interactions that define its supramolecular structure.
In a QTAIM analysis, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The topological properties of the electron density at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For closed-shell interactions like halogen bonds and van der Waals forces, one typically finds low values of ρ and positive values of ∇²ρ. acs.org
QTAIM analysis can provide quantitative evidence for the existence and strength of C-I···O halogen bonds and C-H···O hydrogen bonds within the crystal structure of this compound. frontiersin.orguobaghdad.edu.iq
Table 3: Typical QTAIM Parameters for Intermolecular Interactions in a System Like this compound
| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |
| I···O Halogen Bond | 0.008 - 0.020 | > 0 | Closed-shell, weak to moderate |
| C-H···O Hydrogen Bond | 0.005 - 0.015 | > 0 | Closed-shell, weak |
| π···π Stacking | 0.002 - 0.006 | > 0 | Closed-shell, very weak |
Note: This data is illustrative, based on QTAIM studies of similar molecular systems. scribd.comresearchgate.net a.u. = atomic units.
Molecular Dynamics Simulations (if applicable to complex formation or solvent effects)
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, particularly in the context of complex formation or the influence of a solvent. mdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, intermolecular association, and the stability of supramolecular structures. aps.org
For a molecule like this compound, MD simulations could be used to:
Investigate the stability of halogen-bonded or π-stacked dimers and larger aggregates in the gas phase or in different solvents.
Explore the conformational landscape of the molecule, particularly the rotational freedom around the ether linkage.
Simulate the process of crystal nucleation and growth, providing a link between intermolecular interactions and the resulting crystal morphology.
Table 4: Potential Applications of Molecular Dynamics Simulations for this compound
| Simulation Objective | Key Observables | Potential Insights |
| Dimer Stability in Solution | Root Mean Square Deviation (RMSD), Intermolecular Distances and Angles, Radial Distribution Functions | Persistence of halogen bonds and π-stacking in a solvent environment; solvent effects on interaction strength. |
| Conformational Analysis | Dihedral Angle Distributions, Potential Energy Surface | Preferred conformations of the molecule in different environments; energy barriers for rotation. |
| Crystal Packing Simulation | Unit Cell Parameters, Density, Intermolecular Interaction Geometries | Prediction of stable crystal structures; understanding the role of different interactions in the solid state. |
Note: This table outlines potential research directions, as dedicated MD simulations for this specific compound are not widely published.
Synthetic Applications and Derivatization Strategies of 1 3 Iodophenoxy 2 Nitrobenzene
Role as a Key Intermediate in Organic Synthesis
1-(3-Iodophenoxy)-2-nitrobenzene is a pivotal precursor in the synthesis of complex organic molecules, particularly heterocyclic compounds. One of its most significant applications is in the preparation of dibenzo[b,f] acs.orgrsc.orgoxazepine derivatives. These seven-membered heterocyclic scaffolds are of considerable interest in medicinal chemistry. The synthesis typically involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization reaction. nih.govrsc.org For instance, substituted 2-(2-iodophenoxy)anilines, derived from the parent nitro compound, can undergo intramolecular cyclocarbonylation catalyzed by palladium iodide to yield dibenzo[b,f] acs.orgrsc.orgoxazepin-11(10H)-ones in good yields under mild conditions. nih.gov
Furthermore, the presence of the aryl iodide allows for the introduction of various substituents through cross-coupling reactions, expanding the diversity of accessible dibenzo[b,f] acs.orgrsc.orgoxazepine analogues. scholaris.ca This strategic placement of functional groups makes this compound an invaluable intermediate for constructing libraries of potential therapeutic agents. The ability to perform sequential modifications on its different functional groups underscores its utility in multi-step synthetic sequences.
Development of Novel Synthetic Methodologies Utilizing the Compound
The unique reactivity of this compound has spurred the development of new synthetic methods. Researchers have utilized this compound to construct complex molecular architectures that would be challenging to access through other routes. For example, it serves as a key starting material in multi-component reactions designed to build heterocyclic systems in a single step.
One notable methodology involves a one-pot synthesis of dibenz[b,f] acs.orgrsc.orgoxazepine derivatives promoted by ultrasound. ajgreenchem.com This environmentally friendly approach highlights the ongoing efforts to develop more sustainable synthetic protocols. Additionally, microwave-assisted Ugi four-component reactions followed by intramolecular nucleophilic aromatic substitution have been employed to synthesize dibenz[b,f] acs.orgrsc.orgoxazepine-11(10H)-carboxamides. ust.hk These innovative strategies, which often combine multiple reaction steps into a single, efficient process, demonstrate the compound's adaptability in modern organic synthesis.
Derivatization through Selective Functional Group Transformations
The presence of three distinct functional groups in this compound allows for a high degree of control and selectivity in its derivatization. Chemists can target a specific group for transformation while leaving the others intact, enabling the synthesis of a wide array of derivatives.
Modifications at the Nitro Group
The nitro group is a versatile functional handle that can be readily transformed into other functionalities. sci-hub.se The most common modification is its reduction to an amino group, which is a crucial step in the synthesis of dibenzo[b,f] acs.orgrsc.orgoxazepines. nih.govrsc.org This reduction can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation. researchgate.netmdpi.com For example, the hydrogenation of 1-iodo-4-nitrobenzene, a related compound, has been studied extensively to achieve high yields of the corresponding aniline. researchgate.net The resulting amine can then participate in a range of reactions, including acylation, alkylation, and diazotization, to introduce further diversity.
| Reaction | Reagents and Conditions | Product Type | Reference |
| Reduction to Amine | SnCl₂·2H₂O, conc. HCl | Aniline derivative | mdpi.com |
| Reduction to Amine | H₂, Pd/C | Aniline derivative | researchgate.net |
This table showcases common methods for the reduction of the nitro group, a key transformation for this class of compounds.
Modifications at the Aryl Iodide Moiety
The aryl iodide moiety is arguably the most versatile functional group for derivatization in this compound. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net
Common cross-coupling reactions involving the aryl iodide include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds. rsc.orglibretexts.org
Heck Reaction: Reaction with alkenes to form substituted alkenes. libretexts.org
Sonogashira Coupling: Reaction with terminal alkynes to form arylalkynes. mdpi.com
Buchwald-Hartwig Amination: Reaction with amines to form arylamines. researchgate.net
Ullmann Condensation: Copper-catalyzed reaction, often with phenols or amines, to form diaryl ethers or diaryl amines, respectively. ukzn.ac.za
These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenoxy ring, dramatically increasing the molecular complexity and enabling the synthesis of diverse compound libraries. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve high yields and selectivity. libretexts.orgresearchgate.net
| Coupling Reaction | Reagents | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | Biaryl | rsc.orglibretexts.org |
| Heck | Alkene, Pd catalyst, Base | Arylalkene | libretexts.org |
| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | Arylalkyne | mdpi.com |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | Arylamine | researchgate.net |
| Ullmann | Phenol (B47542)/Amine, Cu catalyst, Base | Diaryl ether/amine | ukzn.ac.za |
This interactive table summarizes key palladium-catalyzed cross-coupling reactions applicable to the aryl iodide moiety of this compound.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 1-(3-Iodophenoxy)-2-nitrobenzene?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) . A typical procedure involves reacting 3-iodophenol with a nitrobenzene derivative (e.g., 1-chloro-2-nitrobenzene) in a polar aprotic solvent (e.g., DMF or DMSO) under reflux, using a base like potassium carbonate to deprotonate the phenol. Reaction temperatures (80–120°C) and stoichiometric ratios (1:1.2 phenol:substrate) are critical for yield optimization. Post-reaction, purification via silica gel chromatography or recrystallization is recommended .
- Scale-Up : For industrial-scale synthesis, continuous flow reactors enhance efficiency and reproducibility by maintaining precise control over reaction parameters (e.g., temperature, residence time) .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Primary Methods :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and aromatic ring integrity. For example, the nitro group deshields adjacent protons, while the iodine atom causes distinct splitting patterns .
- Mass Spectrometry (HRMS) : To verify molecular weight (C12H8INO3, expected ~345 g/mol) .
- Secondary Methods :
- IR Spectroscopy : Identify nitro (1520–1350 cm<sup>−1</sup>) and ether (C-O stretch, ~1250 cm<sup>−1</sup>) functional groups .
Q. How does the nitro group influence the compound’s reactivity in substitution reactions?
- Reactivity Profile : The nitro group is strongly electron-withdrawing , directing electrophilic substitution to the meta position relative to itself. This makes the compound prone to nucleophilic aromatic substitution (SNAr) at positions activated by the nitro group. For example, reduction of the nitro group to an amine (-NH2) using H2/Pd-C or Fe/HCl alters reactivity for further functionalization .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Key Parameters :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenoxide ion.
- Temperature Control : Maintain 100–110°C to balance reaction rate and side-product formation.
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
- Advanced Techniques :
- Flow Chemistry : Continuous flow systems reduce batch variability and improve heat management, achieving yields >85% .
Q. What electrochemical reduction pathways are feasible for this compound?
- Mechanistic Insights : Electrochemical reduction at carbon cathodes in dimethylformamide (DMF) can reduce the nitro group to an amine or generate intermediates like nitroso derivatives. For example, controlled-potential electrolysis at −1.2 V (vs. Ag/AgCl) yields 1-(3-Iodophenoxy)-2-aminobenzene , a precursor for indole synthesis .
Q. How should researchers resolve contradictory spectroscopic data for this compound?
- Validation Strategies :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1-(3-Bromophenoxy)-2-nitrobenzene) to identify shifts caused by iodine’s heavy atom effect .
- X-ray Crystallography : Resolve ambiguities in substituent positioning by obtaining single-crystal structures .
- Reproducibility Checks : Repeat synthesis and analysis under standardized conditions to rule out experimental artifacts .
Q. What methodologies assess the biological activity of this compound?
- In Vitro Assays :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) assays .
- Cytotoxicity Studies : Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 1-(3-Chlorophenoxy)-2-nitrobenzene) to isolate the iodine substituent’s role .
Q. How does the 3-iodophenoxy substituent affect physicochemical properties compared to other halogens?
- Comparative Analysis :
- Electron-Withdrawing Effects : Iodine’s lower electronegativity (vs. Cl or Br) results in weaker inductive effects but greater polarizability, influencing π-π stacking in crystal structures .
- Stability : Iodine’s larger atomic radius increases steric hindrance, potentially reducing hydrolysis rates compared to chloro/bromo analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
